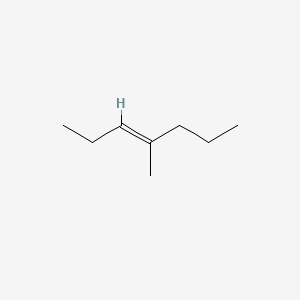
4-Methyl-3-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-heptene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva.
This compound is an acyclic olefin.
Aplicaciones Científicas De Investigación
Synthesis of Fragrance and Flavor Compounds
4-Methyl-3-heptene has been utilized in the synthesis of fragrance and flavor compounds. For instance, (Z)-7-Nitro-3-heptene serves as a central intermediate in synthesizing jasmone, methyl jasmonate, and γ-jasmolactone, which are constituents of jasmine fragrance (Ballini, Petrini, & Marotta, 1989).
Polymerization Applications
This compound plays a role in polymerization. Research indicates its use in chain-walking polymerization, producing poly(3-heptene) with various branch structures. This process is significant for creating novel polyolefin materials (Wang et al., 2019).
Photochemical Reactions
In photochemical studies, compounds like this compound are involved in various reactions. For instance, photolysis of dipropyldiazirine, which produces a mixture of E and Z 3-heptene, highlights the role of such compounds in photochemical pathways (Tae & Platz, 1999).
Environmental Chemistry
This compound is also significant in environmental chemistry, particularly in studies involving the reaction of hydrocarbons with atmospheric constituents. For example, research on the gas-phase reactions of ozone with alkenes, including 1-heptene, helps in understanding atmospheric chemistry and pollutant formation (Atkinson, Tuazon, & Aschmann, 1995).
Catalysis and Chemical Synthesis
In catalysis, this compound is used in studies exploring the mechanisms of oligomerization and isomerization reactions. This includes the oligomerization of propylene to produce various hydrocarbons, such as 4-methyl-1-heptene (Mise, Kageyama, Miya, & Yamazaki, 1991).
Material Science
In material science, this compound derivatives are used in developing new materials. For example, a bifunctional monomer derived from lactide, involving this compound, is used for toughening polylactide, a biodegradable polymer (Jing & Hillmyer, 2008).
Food Chemistry
In food chemistry, compounds similar to this compound are analyzed to understand flavor formation in food products. For instance, the quantification of 5-methyl-(E)-2-hepten-4-one in hazelnuts and hazelnut oils demonstrates the importance of such compounds in food flavor chemistry (Pfnuer et al., 1999).
Propiedades
Número CAS |
4485-16-9 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(E)-4-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h6H,4-5,7H2,1-3H3/b8-6+ |
Clave InChI |
KKVVJQGDNYIIMN-SOFGYWHQSA-N |
SMILES isomérico |
CCC/C(=C/CC)/C |
SMILES |
CCCC(=CCC)C |
SMILES canónico |
CCCC(=CCC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



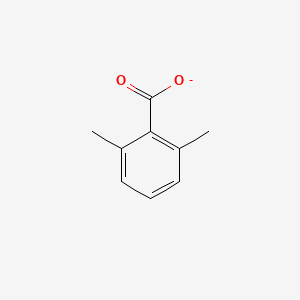
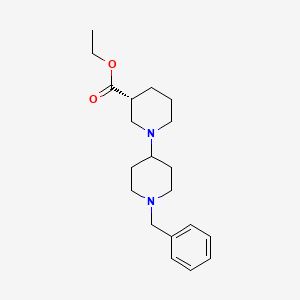


![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)


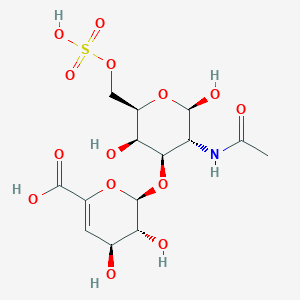
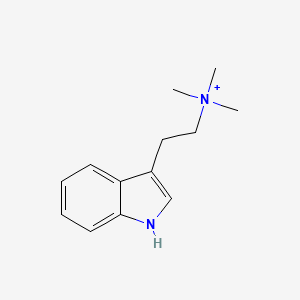

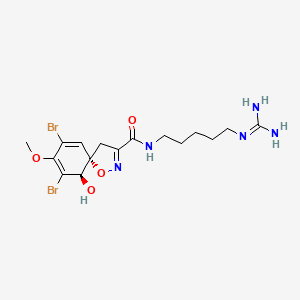
![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)
![dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1233856.png)